Methyl 3-amino-5-chloro-2-nitrobenzoate

Lipophilicity Chromatographic behavior Regioisomer differentiation

Methyl 3-amino-5-chloro-2-nitrobenzoate (CAS 874301-23-2) is a polysubstituted benzoate ester (C₈H₇ClN₂O₄, MW 230.61) characterized by a 1,2,3,5-tetrasubstituted aromatic ring bearing amino, nitro, chloro, and methoxycarbonyl groups. Its orthogonal functional group architecture—particularly the ortho-nitro ester and activated aryl chloride—positions it as a key building block in the synthesis of benzimidazole-based kinase inhibitors, as documented in multiple patent families including PI3K and sirtuin modulator programs.

Molecular Formula C8H7ClN2O4
Molecular Weight 230.6
CAS No. 874301-23-2
Cat. No. B2612191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-chloro-2-nitrobenzoate
CAS874301-23-2
Molecular FormulaC8H7ClN2O4
Molecular Weight230.6
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)Cl)N)[N+](=O)[O-]
InChIInChI=1S/C8H7ClN2O4/c1-15-8(12)5-2-4(9)3-6(10)7(5)11(13)14/h2-3H,10H2,1H3
InChIKeyVWAXPEIKSDVOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-5-chloro-2-nitrobenzoate (CAS 874301-23-2): A Specialized Synthetic Intermediate for Kinase-Targeted Drug Discovery


Methyl 3-amino-5-chloro-2-nitrobenzoate (CAS 874301-23-2) is a polysubstituted benzoate ester (C₈H₇ClN₂O₄, MW 230.61) characterized by a 1,2,3,5-tetrasubstituted aromatic ring bearing amino, nitro, chloro, and methoxycarbonyl groups . Its orthogonal functional group architecture—particularly the ortho-nitro ester and activated aryl chloride—positions it as a key building block in the synthesis of benzimidazole-based kinase inhibitors, as documented in multiple patent families including PI3K and sirtuin modulator programs [1][2].

Why Methyl 3-amino-5-chloro-2-nitrobenzoate Cannot Be Replaced by Common Regioisomers or Analogs


Within the family of chloro-nitro-amino benzoate esters (all sharing C₈H₇ClN₂O₄), regioisomeric substitution patterns dictate fundamentally different reactivity profiles and downstream synthetic utility. The 1,2,3,5-substitution pattern of the target compound—with the amino group at the 3-position, chloro at 5-position, and nitro at 2-position—is explicitly required as the methyl ester intermediate in the GSK PI3K inhibitor patent family (US8541411B2) [1], where the ortho-nitro group is a critical precursor for benzimidazole cyclization. By contrast, the 2-amino-5-chloro-3-nitro isomer (CAS 84228-49-9) exhibits a distinct LogP of 2.72 versus 1.62 for the target compound, reflecting different hydrogen-bonding capacities that alter chromatographic behavior and reactivity [2]. The 3-amino-5-chlorobenzoate analog (lacking the nitro group) has been independently profiled as a glutathione reductase inhibitor (Ki = 0.524 μM) but is structurally incapable of participating in the reductive cyclization reactions that define the target compound's primary industrial value [3].

Quantitative Differentiation Evidence for Methyl 3-amino-5-chloro-2-nitrobenzoate (874301-23-2) vs. Closest Structural Analogs


Regioisomeric LogP Differentiation vs. Methyl 2-Amino-5-chloro-3-nitrobenzoate (CAS 84228-49-9)

The target compound (3-amino-2-nitro regioisomer) demonstrates a computed LogP of 1.617 , significantly lower than the 2.7214 LogP of its 2-amino-3-nitro regioisomer (CAS 84228-49-9) [1]. This >1 log unit difference reflects the intramolecular hydrogen bonding between the ortho-amino and ortho-nitro groups in the target compound, which reduces effective polarity and is not possible in the 2-amino isomer. The corresponding TPSA values are 95.46 vs. 98.14 Ų, confirming differential polarity that directly impacts reversed-phase HPLC retention and extraction recovery in synthetic workflows.

Lipophilicity Chromatographic behavior Regioisomer differentiation

Patent-Specific Synthetic Utility: Exclusive Intermediate in PI3Kδ/γ Inhibitor Program

Patent US8541411B2 (GlaxoSmithKline, 2013) explicitly employs the methyl ester of 3-amino-5-chloro-2-nitrobenzoic acid (the target compound, 43.2 g scale) as the key intermediate for constructing benzimidazole-based PI3K inhibitors [1]. The ortho-nitro group undergoes reduction and subsequent cyclization to form the benzimidazole core, a transformation that is geometrically impossible with the 4-nitro or 5-nitro regioisomers. The same compound appears as a starting material in CN102143957A for sirtuin modulator synthesis [2]. Neither the free acid (3-amino-5-chloro-2-nitrobenzoic acid, CAS 193481-78-6) nor the des-nitro analog (methyl 3-amino-5-chlorobenzoate, CAS 21961-31-9) can serve as direct replacements in these validated synthetic routes.

PI3K inhibitor Benzimidazole synthesis Kinase drug discovery

Melting Point Differentiation: Crystalline Identity vs. Isomers and Free Acid

The target compound exhibits a reported melting point of 106-107 °C , which serves as a quantitative identity and purity checkpoint. The free acid counterpart (3-amino-5-chloro-2-nitrobenzoic acid, CAS 193481-78-6) and the 2-amino-5-chloro-3-nitro regioisomer have distinct melting ranges, enabling unambiguous identification during incoming quality control. When procured at 98% purity (as specified by Bidepharm and Leyan) , this melting point provides a rapid DSC or capillary verification that the correct regioisomer has been supplied, mitigating the risk of isomeric contamination in regulated synthetic workflows.

Solid-state characterization Purity assessment Crystallinity

Functional Group Orthogonality: Concurrent Chloro Cross-Coupling and Nitro Reduction Handles in a Single Intermediate

The target compound uniquely positions an aryl chloride at the 5-position (suitable for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions) and an ortho-nitro group at the 2-position (available for selective reduction to a second amino group) on the same aromatic ring [1]. This 1,2,3,5-substitution geometry is distinct from all other commercially available chloro-nitro-amino benzoate regioisomers. The 2-amino-5-chloro-3-nitro isomer (CAS 84228-49-9) places the amino group ortho to the ester, altering the electronic environment for cross-coupling. The 4-amino-2-chloro-5-nitro isomer (CAS 1616257-07-8) features a para-amino-nitro relationship that produces different reduction selectivity. The target compound's specific arrangement enables sequential functionalization: nitro reduction to generate a 2,3-diamino intermediate, followed by chloro cross-coupling, a sequence explicitly exploited in the GSK PI3K inhibitor patent [2].

Cross-coupling Nitro reduction Orthogonal reactivity Building block

Validated Application Scenarios for Methyl 3-amino-5-chloro-2-nitrobenzoate (874301-23-2) Based on Quantitative Evidence


PI3Kδ/γ-Selective Inhibitor Development: Benzimidazole Scaffold Construction

Procurement of the target compound is mandated for research groups replicating or optimizing the GSK benzimidazole-based PI3K inhibitor series (US8541411B2) [1]. The compound serves as the methyl ester precursor to the benzimidazole core, where the ortho-nitro group undergoes reduction to a 1,2-diamino intermediate that cyclizes with appropriate coupling partners. The 43.2 g scale procedure described in the patent demonstrates scalability, and the 98% purity specification from vendors such as Bidepharm and Leyan meets the quality requirements for this synthetic sequence.

Sirtuin Modulator Synthesis: Benzimidazole and Related Heterocycle Programs

The compound is identified as a listed intermediate (InChI Key: VWAXPEIKSDVOLN-UHFFFAOYSA-N) in CN102143957A for sirtuin modulator synthesis [2]. Researchers engaged in SIRT1-7 targeted drug discovery should procure this specific regioisomer rather than substituting with the 2-amino isomer, as the benzimidazole ring-closure geometry is regiospecific to the 2-nitro-3-amino arrangement.

Orthogonal Functionalization Strategy for Diversified Compound Library Synthesis

For medicinal chemistry groups building focused libraries around the benzoate scaffold, the target compound's three orthogonal handles (Cl for cross-coupling, NO₂ for reduction, COOMe for amidation) enable sequential diversification [3]. The computed LogP of 1.617 and TPSA of 95.46 Ų place this scaffold in a favorable drug-like property space for lead optimization, while the 106-107 °C melting point provides a convenient quality gate for incoming material verification .

Reference Standard for Regioisomeric Purity Analysis in Nitro-Chloro-Amino Benzoate Series

Given the commercial availability of multiple chloro-nitro-amino benzoate regioisomers, the target compound (with its distinct LogP of 1.617 vs. 2.721 for the 2-amino isomer) serves as a chromatographic reference standard for method development aimed at resolving and quantifying isomeric impurities in synthetic intermediates . The 98% HPLC purity specification from reputable vendors supports its use as a calibration standard in quality control workflows.

Quote Request

Request a Quote for Methyl 3-amino-5-chloro-2-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.